Cas no 50996-15-1 (Formamide,N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-)

Formamide,N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- structure
50996-15-1 structure
Product Name:Formamide,N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-
CAS No:50996-15-1
MF:C6H8N4O3
MW:184.152720451355
CID:384771
PubChem ID:336078
Update Time:2025-04-19

Formamide,N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-
    • N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide
    • 4-Amino-5-formylamino-1-methyluracil
    • 4-Amino-5-formylamino-1-methyl-uracil
    • 6-amino-3-methyl-2,4-di
    • 6-amino-3-methyl-5-(N-formylamino)uracil
    • 6-amino-5-formylamino-3-methyl-1H-pyrimidine-2,4-dione
    • AB-323
    • AG-C-08001
    • CTK7I1570
    • N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-formamid
    • N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-formamide
    • NSC349044
    • SBB090129
    • AB-323/25048220
    • AKOS006276282
    • 50996-15-1
    • 6-amino-5-[N-formylamino] 3-methyluracil
    • NSC-349044
    • SCHEMBL9847038
    • 6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylformamide
    • DTXSID80319667
    • Inchi: 1S/C6H8N4O3/c1-10-5(12)3(8-2-11)4(7)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,13)
    • InChI Key: PFMKSQSGPSFNSJ-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(N)NC(N1C)=O)NC=O

Computed Properties

  • Exact Mass: 184.05974
  • Monoisotopic Mass: 184.05964013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • PSA: 104.53
  • LogP: -0.48580
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd